molecular formula C8H15NO2 B181632 (E)-N-Methoxy-N,4-dimethylpent-2-enamide CAS No. 170969-86-5

(E)-N-Methoxy-N,4-dimethylpent-2-enamide

Cat. No. B181632
M. Wt: 157.21 g/mol
InChI Key: ZHUOIUKDYOLZDW-AATRIKPKSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Stereoselective Functionalization for Asymmetric Synthesis : The study by Aciro et al. (2008) discusses the diastereoselective epoxidation of enamides derived from SuperQuat. This process is used for the stereoselective synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are important in the synthesis of various organic compounds (Aciro et al., 2008).

  • Selective Synthesis of Enamides and Pyrimidones : Liu et al. (2018) describe a process for the efficient and selective synthesis of enamides through C-H amidation of N-methoxy acrylamides. This method is catalyzed by Cp*Co(iii) and can lead to the formation of pyrimidones under controlled conditions (Liu et al., 2018).

  • Polyamide Synthesis from L-Tartaric Acid : Bou et al. (1993) developed polyamides containing a methoxy group attached to each carbon atom of the diacid unit, using L-tartaric acid as the starting material. These polyamides are notable for their hydrophilicity, high melting points, and significant optical activity (Bou et al., 1993).

  • Anodic Oxidation in Methanol : Brettle and Cox (1969) studied the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to products like 4-methoxy-2,4-dimethylpent-2-ene. Their research provides insight into the mechanisms of anodic oxidation and its potential applications (Brettle & Cox, 1969).

  • Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue et al. (2007) investigated the rhodium-catalyzed hydrogenation of enamides, exploring the effects of different ligands and substrates. This study has implications for understanding the mechanistic aspects of enamide hydrogenation and its application in organic synthesis (Donoghue et al., 2007).

  • Preparation of Z-2-(2-Aminothiazol-4-yl)-2-Methoxyimino Acetyl Chloride Hydrochloride : Jian (2006) synthesized Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride from 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid, highlighting a method relevant to pharmaceutical chemistry (Jian, 2006).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of ongoing research involving the compound, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(E)-N-methoxy-N,4-dimethylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)5-6-8(10)9(3)11-4/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOIUKDYOLZDW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Methoxy-N,4-dimethylpent-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Jean-Marc - 2016 - theses.fr
De nouvelles méthodologies en catalyse asymétrique au cuivre ont été développées. D’une part, une réaction d’addition conjuguée asymétrique 1, 4 du diméthylzinc sur des …
Number of citations: 0 www.theses.fr

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